molecular formula C8H8NO2- B8372955 N-benzylcarbamate

N-benzylcarbamate

Cat. No. B8372955
M. Wt: 150.15 g/mol
InChI Key: RRIWSQXXBIFKQM-UHFFFAOYSA-M
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Patent
US07777032B2

Procedure details

N-Propanol (20 ml), benzylcarbamate (4 g, 27 mmol), and 1,3-dichloro-5,5-dimethylhydantoin (2.6 g, 13 mmol) are added to a solution of NaOH (1 g, 27 mmol) in water (40 ml). The reaction mixture is cooled to 0° C. and a solution of 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (1.51 g, 8.92 mmol) in n-propanol (10 ml) is added. A solution of potassium osmate (0.098 g, 0.268 mmol) in 0.65 M NaOH (1 ml) is added. The reaction mixture is stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction mixture is quenched with sodium sulfite (1.90 g, 15 mmol) and diluted with approximately 1:1 EtOAc:water (100 ml). The aqueous layer is extracted with ethyl acetate, the combined organic extracts dried (MgSO4) and concentrated. Purification on a silica gel column (4:1 hexanes:EtOAc) yields 3-benzyloxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
1.9 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](NC(=O)[O-])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClN1C(C)(C)[C:17](=[O:18])[N:16](Cl)C1=O.[C:23]([O:27][C:28]([N:30]1[CH2:34]C=CC1)=[O:29])([CH3:26])([CH3:25])[CH3:24].S([O-])([O-])=[O:36].[Na+].[Na+].[CH2:41]([OH:44])[CH2:42][CH3:43]>O.[OH-].[Na+].CCOC(C)=O>[C:23]([O:27][C:28]([N:30]1[CH2:34][CH:41]([OH:44])[CH:42]([NH:16][C:17]([O:18][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:36])[CH2:43]1)=[O:29])([CH3:26])([CH3:25])[CH3:24] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC)O
Step Four
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC([O-])=O
Name
Quantity
2.6 g
Type
reactant
Smiles
ClN1C(=O)N(C(=O)C1(C)C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on a silica gel column (4:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07777032B2

Procedure details

N-Propanol (20 ml), benzylcarbamate (4 g, 27 mmol), and 1,3-dichloro-5,5-dimethylhydantoin (2.6 g, 13 mmol) are added to a solution of NaOH (1 g, 27 mmol) in water (40 ml). The reaction mixture is cooled to 0° C. and a solution of 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (1.51 g, 8.92 mmol) in n-propanol (10 ml) is added. A solution of potassium osmate (0.098 g, 0.268 mmol) in 0.65 M NaOH (1 ml) is added. The reaction mixture is stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction mixture is quenched with sodium sulfite (1.90 g, 15 mmol) and diluted with approximately 1:1 EtOAc:water (100 ml). The aqueous layer is extracted with ethyl acetate, the combined organic extracts dried (MgSO4) and concentrated. Purification on a silica gel column (4:1 hexanes:EtOAc) yields 3-benzyloxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
1.9 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](NC(=O)[O-])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClN1C(C)(C)[C:17](=[O:18])[N:16](Cl)C1=O.[C:23]([O:27][C:28]([N:30]1[CH2:34]C=CC1)=[O:29])([CH3:26])([CH3:25])[CH3:24].S([O-])([O-])=[O:36].[Na+].[Na+].[CH2:41]([OH:44])[CH2:42][CH3:43]>O.[OH-].[Na+].CCOC(C)=O>[C:23]([O:27][C:28]([N:30]1[CH2:34][CH:41]([OH:44])[CH:42]([NH:16][C:17]([O:18][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:36])[CH2:43]1)=[O:29])([CH3:26])([CH3:25])[CH3:24] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC)O
Step Four
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC([O-])=O
Name
Quantity
2.6 g
Type
reactant
Smiles
ClN1C(=O)N(C(=O)C1(C)C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on a silica gel column (4:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07777032B2

Procedure details

N-Propanol (20 ml), benzylcarbamate (4 g, 27 mmol), and 1,3-dichloro-5,5-dimethylhydantoin (2.6 g, 13 mmol) are added to a solution of NaOH (1 g, 27 mmol) in water (40 ml). The reaction mixture is cooled to 0° C. and a solution of 2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester (1.51 g, 8.92 mmol) in n-propanol (10 ml) is added. A solution of potassium osmate (0.098 g, 0.268 mmol) in 0.65 M NaOH (1 ml) is added. The reaction mixture is stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction mixture is quenched with sodium sulfite (1.90 g, 15 mmol) and diluted with approximately 1:1 EtOAc:water (100 ml). The aqueous layer is extracted with ethyl acetate, the combined organic extracts dried (MgSO4) and concentrated. Purification on a silica gel column (4:1 hexanes:EtOAc) yields 3-benzyloxycarbonylamino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
1.9 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
1 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1](NC(=O)[O-])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClN1C(C)(C)[C:17](=[O:18])[N:16](Cl)C1=O.[C:23]([O:27][C:28]([N:30]1[CH2:34]C=CC1)=[O:29])([CH3:26])([CH3:25])[CH3:24].S([O-])([O-])=[O:36].[Na+].[Na+].[CH2:41]([OH:44])[CH2:42][CH3:43]>O.[OH-].[Na+].CCOC(C)=O>[C:23]([O:27][C:28]([N:30]1[CH2:34][CH:41]([OH:44])[CH:42]([NH:16][C:17]([O:18][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:36])[CH2:43]1)=[O:29])([CH3:26])([CH3:25])[CH3:24] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(CC)O
Step Four
Name
potassium osmate
Quantity
0.098 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.9 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC([O-])=O
Name
Quantity
2.6 g
Type
reactant
Smiles
ClN1C(=O)N(C(=O)C1(C)C)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
1 g
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on a silica gel column (4:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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